molecular formula C8H9BrN2O2 B2505127 2-(4,5-Diamino-2-bromophenyl)acetic acid CAS No. 2247105-76-4

2-(4,5-Diamino-2-bromophenyl)acetic acid

Cat. No.: B2505127
CAS No.: 2247105-76-4
M. Wt: 245.076
InChI Key: KDAZUWXZMUGTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-Diamino-2-bromophenyl)acetic acid is an organic compound with the molecular formula C8H9BrN2O2 It is characterized by the presence of bromine, amino, and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-Diamino-2-bromophenyl)acetic acid typically involves the bromination of 4,5-diaminophenylacetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The process may involve the use of bromine or bromine-containing reagents in an appropriate solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The amino groups in this compound can undergo oxidation reactions to form corresponding nitro or azo compounds.

    Reduction: The bromine atom can be reduced to form the corresponding phenylacetic acid derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of nitro or azo derivatives.

    Reduction: Formation of phenylacetic acid derivatives.

    Substitution: Formation of substituted phenylacetic acid derivatives with various functional groups.

Scientific Research Applications

2-(4,5-Diamino-2-bromophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4,5-Diamino-2-bromophenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 4,4’-Diamino-2,2’-biphenyldicarboxylic acid
  • 2-Bromo-4,6-dimethylphenylamine

Comparison: 2-(4,5-Diamino-2-bromophenyl)acetic acid is unique due to the presence of both amino and bromine functional groups on the phenyl ring, which can lead to distinct reactivity and interactions compared to similar compounds

Properties

IUPAC Name

2-(4,5-diamino-2-bromophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2,10-11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAZUWXZMUGTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)N)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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